6-Methoxy-1,2,3,4-tetrahydroquinoline
Overview
Description
6-Methoxy-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C10H13NO. It is a derivative of tetrahydroquinoline, characterized by the presence of a methoxy group at the 6th position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
It is often used as a chemical reagent, organic intermediate, and in pharmaceutical research and development .
Biochemical Pathways
Related compounds have been shown to have an impact on various biochemical pathways .
Result of Action
Related compounds have been shown to exhibit growth inhibitory activities .
Action Environment
It is recommended to store the compound in a cool, dry place, in a well-sealed container, and away from oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce halogen atoms or other functional groups .
Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Comparison with Similar Compounds
6-Methoxyquinoline: Lacks the tetrahydro structure, making it less saturated.
1,2,3,4-Tetrahydroisoquinoline: Similar structure but without the methoxy group.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure with an additional methoxy group at a different position.
Uniqueness: 6-Methoxy-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXSZNDVFUDTIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059505 | |
Record name | Quinoline, 1,2,3,4-tetrahydro-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120-15-0 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thallin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thallin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 1,2,3,4-tetrahydro-6-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinoline, 1,2,3,4-tetrahydro-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1,2,3,4-tetrahydro-6-quinolyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THALLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA6AYU7Y78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 6-Methoxy-1,2,3,4-tetrahydroquinoline scaffold interact with tubulin, and what are the downstream cellular effects?
A: Research suggests that certain derivatives of this compound exhibit potent antitumor activity by acting as tubulin polymerization inhibitors. [, ] Specifically, these compounds bind to the colchicine site on tubulin, hindering microtubule formation. [, ] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, effectively inhibiting cancer cell growth. []
Q2: What is the Structure-Activity Relationship (SAR) for this compound derivatives as tubulin polymerization inhibitors?
A: Studies exploring the SAR of this compound derivatives have revealed key structural features influencing their potency as tubulin polymerization inhibitors. For instance, incorporating a 4-(N-cycloamino)phenylquinazoline moiety at position 2 of the tetrahydroquinoline ring significantly enhances antitumor activity and tubulin polymerization inhibition. [] Additionally, introducing a methoxy group at position 7 of the quinazoline ring further improves potency, as demonstrated by the compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one. [] These findings highlight the importance of specific substituents and their positions on the this compound scaffold for optimizing its antitumor activity.
Q3: Have any in vivo studies been conducted on this compound derivatives as potential antitumor agents?
A: Yes, promising in vivo results have been observed with the compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 5g in the study) in a nude mouse MCF7 xenograft model. [] This compound demonstrated significant tumor growth inhibition (51%) at a dose of 4 mg/kg without noticeable toxicity. [] This finding underscores the potential of this compound derivatives as viable candidates for further antitumor drug development.
Q4: Beyond antitumor activity, have other biological applications been explored for this compound derivatives?
A: Yes, early research investigated the antimalarial potential of various this compound analogs. [] These studies involved synthesizing a series of structurally related compounds and evaluating their activity against Plasmodium berghei in mice and, in some cases, against Plasmodium cynomolgi in rhesus monkeys. [] While the specific results regarding efficacy were not detailed in the provided abstract, this research highlights the historical interest in exploring diverse biological applications of this compound and its derivatives.
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